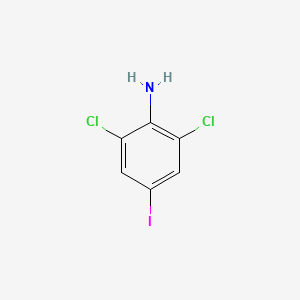

2,6-Dichloro-4-iodoaniline

Übersicht

Beschreibung

2,6-Dichloro-4-iodoaniline is a halogenated aniline derivative, a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2,6-dichloro-4-iodoaniline, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of halogenated anilines can be complex due to the reactivity of the halogen substituents. The paper on the synthesis of 2,6-diiodo-4-methylaniline describes a method that could potentially be adapted for the synthesis of 2,6-dichloro-4-iodoaniline. The process involves dissolving the starting aniline in acetic acid and adding a halogen source, in this case, KI-KIO3, at elevated temperatures. The yield of 75% indicates a relatively efficient synthesis, suggesting that a similar approach might be effective for synthesizing 2,6-dichloro-4-iodoaniline.

Molecular Structure Analysis

The molecular structure of halogenated anilines is crucial in determining their physical and chemical properties. The crystal structure of 2,6-dichloro-4-nitroaniline provides valuable information about the arrangement of halogen atoms around the aromatic ring. Although the compound is not nitro-substituted, the data on bond distances and angles can be extrapolated to understand the potential structure of 2,6-dichloro-4-iodoaniline. The planar arrangement of substituents and their rotation out of the aromatic plane are common features that could be expected in 2,6-dichloro-4-iodoaniline as well.

Chemical Reactions Analysis

The reactivity of halogenated anilines is influenced by the electron-withdrawing or donating effects of the substituents. While the papers do not provide specific reactions for 2,6-dichloro-4-iodoaniline, the presence of both electron-withdrawing chlorine and iodine atoms would likely make the compound reactive towards nucleophilic substitution reactions. The data from the synthesis paper and the structural information suggest that the compound could participate in various organic reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-4-iodoaniline can be inferred from the properties of similar compounds. The crystal structure of 2,6-dibromo-3-chloro-4-fluoroaniline indicates the presence of intra- and intermolecular hydrogen bonds, as well as halogen interactions, which could also be present in 2,6-dichloro-4-iodoaniline, affecting its melting point, solubility, and stability. The monoclinic crystal system and specific bond interactions described for the bromo-chloro-fluoroaniline provide a basis for predicting the crystalline nature of 2,6-dichloro-4-iodoaniline.

Wissenschaftliche Forschungsanwendungen

Nephrotoxicity Studies

2,6-Dichloro-4-iodoaniline, as part of the haloaniline family, has been researched for its nephrotoxic effects. A study explored the effects of various haloaniline isomers, including 4-iodoaniline, on renal cortical slices from rats. It was found that 4-iodoaniline at a concentration of 2.0 mM induced a significant decrease in gluconeogenesis, highlighting its potential as a nephrotoxic agent (Hong, Anestis, Henderson, & Rankin, 2000).

Electrochemical Oxidation Studies

Another area of research involves the electrochemical oxidation of haloanilines, including 4-iodoaniline, in acetonitrile solution. This study provides insights into the electrochemical oxidation mechanisms and pathways for these compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).

Catalysis in Organic Synthesis

2,6-Dichloro-4-iodoaniline is also significant in catalysis, particularly in palladium-catalyzed reactions. A study on palladium-catalyzed carbonylation of 4-substituted 2-iodoaniline derivatives demonstrates its utility in synthesizing diverse organic compounds (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the properties of 4-(4′-Iodo)phenoxyaniline and its isostructural relationship with other haloaniline derivatives. This study contributes to understanding the conditional isomorphism in supramolecular structures (Dey & Desiraju, 2004).

Photochemistry Studies

In the field of photochemistry, the behavior of 4-haloanilines, including 4-iodoaniline, has been studied extensively. The research delves into the reaction pathways from the triplet state, providing insights into the photophysical and flash photolysis experiments. This research is significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effects of some fluorinated drugs (Freccero, Fagnoni, & Albini, 2003).

Synthesis Studies

Synthesis of complex organic compounds using haloanilines like 2,6-Dichloro-4-iodoaniline is a key area of research. For instance, studies have been conducted on the synthesis of highly functionalized 4-aminoindoles via a complex cross-coupling process that includes o-iodoaniline as a starting material. Such studies have practical applications in the creation of novel compounds with potential therapeutic uses (Zhang et al., 2019).

Analytical Chemistry

In analytical chemistry, the determination of haloaniline residues in various samples is crucial. For instance, a study on the determination of 2,6-dichloro-4-nitroaniline residues in fruits by electron-capture gas chromatography is relevant to understanding the environmental and health impacts of these compounds (Cheng & Kilgore, 1966).

Safety And Hazards

When handling 2,6-Dichloro-4-iodoaniline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dichloro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCYDUGLECLFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219990 | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-iodoaniline | |

CAS RN |

697-89-2 | |

| Record name | 2,6-Dichloro-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2,6-dichloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

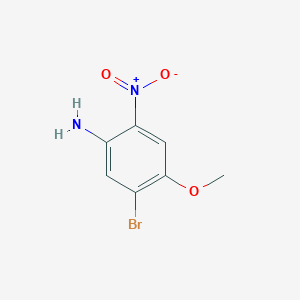

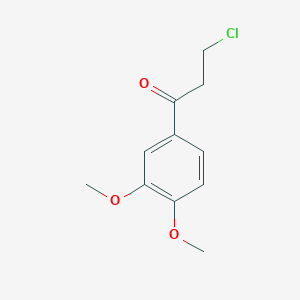

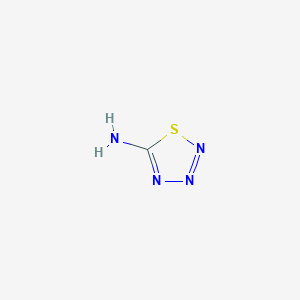

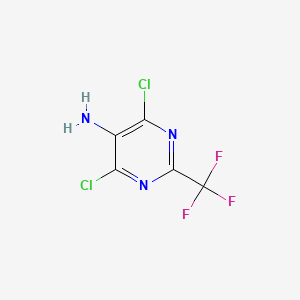

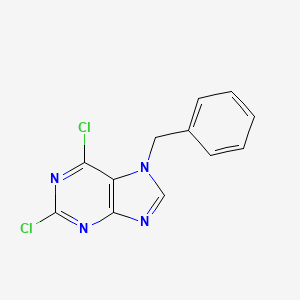

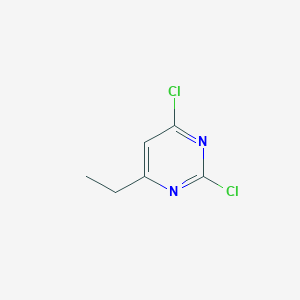

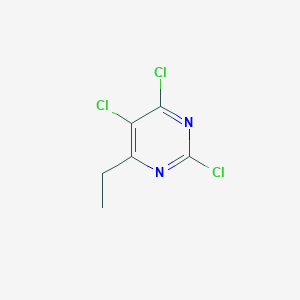

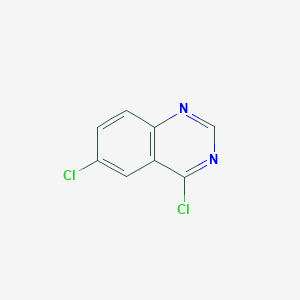

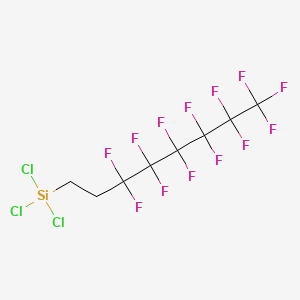

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.